molecular formula C9H10N2O2 B14745601 N-(Methylcarbamoyl)benzamide CAS No. 3201-53-4

N-(Methylcarbamoyl)benzamide

Cat. No.: B14745601
CAS No.: 3201-53-4
M. Wt: 178.19 g/mol
InChI Key: QNSSIHCRTGUYBE-UHFFFAOYSA-N
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Description

N-(Methylcarbamoyl)benzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) substituted with a methylcarbamoyl group (–NH(CO)NCH₃). Benzamides are widely explored for their roles as enzyme inhibitors (e.g., histone deacetylases (HDACs)), antimicrobial agents, and anti-inflammatory compounds . The methylcarbamoyl group may influence solubility, binding affinity, and metabolic stability, making it a critical functional group for comparative analysis with similar compounds.

Properties

CAS No.

3201-53-4

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-(methylcarbamoyl)benzamide

InChI

InChI=1S/C9H10N2O2/c1-10-9(13)11-8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11,12,13)

InChI Key

QNSSIHCRTGUYBE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Methylcarbamoyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of this compound typically involves the reaction of benzoic acid derivatives with methylamine under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Methylcarbamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(Methylcarbamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Methylcarbamoyl)benzamide involves its interaction with specific molecular targets. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting NF-kB activation . This dual mechanism makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzamide Derivatives

Carbamoyl vs. Carbamothioyl Derivatives

N-(Methylcarbamoyl)benzamide differs from carbamothioyl analogs by replacing the oxygen atom in the carbonyl group with sulfur. For example:

  • 4-(tert-Butyl)-N-(methylcarbamothioyl)benzamide () incorporates a thioamide (–NH(CS)NCH₃) group, which enhances metal-chelation properties. UV-Vis spectral data for this compound (λmax = 290 nm, absorbance = 0.89) contrast with oxygen-containing analogs, suggesting altered electronic properties .

Key Structural Differences:

Compound Functional Group Key Property Reference
This compound –NH(CO)NCH₃ Polar, hydrogen-bonding N/A
N-(Methylcarbamothioyl)benzamide –NH(CS)NCH₃ Metal chelation, redox activity

Heterocyclic-Substituted Benzamides

Substitution with heterocycles enhances target specificity and bioactivity:

  • N-Benzimidazol-1-yl methyl-benzamide (): Anti-inflammatory activity (p < 0.05) linked to benzimidazole’s ability to modulate cyclooxygenase (COX) pathways .
  • N-(2-Aminophenyl)-benzamide (): HDAC2 inhibition (docking score = 83.7 kcal/mol) due to imidazole and aminophenyl groups interacting with catalytic residues (Cys156, His146) .
  • 4-(1H-Imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide (): Potent anticancer activity against cervical cancer via imidazole-mediated DNA intercalation .

Pharmacological Activity Profiles

Anticancer Activity

  • HDAC Inhibition: N-(2-Aminophenyl)-benzamide derivatives () outperform SAHA (vorinostat) in binding energy (83.7 vs. 42.5 kcal/mol), suggesting methylcarbamoyl analogs could optimize HDAC2 affinity .
  • Cytotoxicity: N-[2-(3-Chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide () inhibits MCF7 breast cancer cells via β-lactam ring-induced apoptosis .

Antimicrobial and Antifungal Activity

  • N-(3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-yl)benzamide (): Broad-spectrum antimicrobial activity (Gram+/– bacteria, fungi) attributed to the azetidinone moiety disrupting cell wall synthesis .
  • 4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide (): Antibacterial activity via sulfonamide and imidazole synergy .

Anti-Inflammatory and Antioxidant Activity

  • N-Benzimidazol-1-yl methyl-benzamide (): Reduces inflammation with minimal gastric toxicity (ulcerogenic index < 0.5) .
  • N-(Anilinocarbonothioyl)benzamide (): Antioxidant efficacy (% inhibition = 87.7) via phenolic hydroxyl and methoxy substituents .

Conventional vs. Green Chemistry Approaches

  • Ultrasonic Irradiation (): Reduces reaction time by 60% (e.g., from 8 hrs to 3 hrs) and improves yields (85–92%) for 4-(benzyloxy)-N-(azetidin-2-yl)benzamide derivatives compared to refluxing .
  • Mannich Reaction (): Efficient for introducing benzimidazole groups via formaldehyde and amine condensation .

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